Cas no 710329-22-9 (N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide)
N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide
- ST50953080
- N1,N4-dicyclohexyl-1,4-diazepane-1,4-dicarboxamide
- 1-N,4-N-dicyclohexyl-1,4-diazepane-1,4-dicarboxamide
- N-cyclohexyl[4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl)]carboxamide
- N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide
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- MDL: MFCD04068368
- Inchi: 1S/C19H34N4O2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h16-17H,1-15H2,(H,20,24)(H,21,25)
- InChI Key: KGGSVMFXZYYKGI-UHFFFAOYSA-N
- SMILES: O=C(N1CCCN(C(NC2CCCCC2)=O)CC1)NC1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 405
- XLogP3: 2.6
- Topological Polar Surface Area: 64.7
N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB164559-1 g |
N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
710329-22-9 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB164559-5 g |
N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
710329-22-9 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB164559-10 g |
N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
710329-22-9 | 10 g |
€482.50 | 2023-07-20 | ||
| TRC | N171265-0.5mg |
N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
710329-22-9 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N171265-1mg |
N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
710329-22-9 | 1mg |
$ 80.00 | 2022-06-03 | ||
| TRC | N171265-2.5mg |
N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
710329-22-9 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
| abcr | AB164559-1g |
N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide; . |
710329-22-9 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB164559-5g |
N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide; . |
710329-22-9 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB164559-10g |
N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide; . |
710329-22-9 | 10g |
€482.50 | 2024-06-10 |
N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide Suppliers
N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide
Research Brief on N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide (CAS: 710329-22-9)
Recent studies on the compound N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide (CAS: 710329-22-9) have highlighted its potential applications in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of investigation for its role in modulating biological pathways and its potential therapeutic benefits. The following brief synthesizes the latest findings and developments related to this molecule.
The structural complexity of N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide suggests its utility as a scaffold in drug discovery. Recent research has focused on its synthesis, physicochemical properties, and interactions with biological targets. Notably, studies have explored its potential as an inhibitor of specific enzymes involved in disease pathways, such as those implicated in cancer and neurodegenerative disorders. The compound's ability to form stable interactions with target proteins has been a key area of interest.
In vitro and in vivo studies have provided preliminary evidence of the compound's efficacy. For instance, one study demonstrated its inhibitory effects on a kinase involved in cell proliferation, suggesting its potential as an anti-cancer agent. Another line of research has investigated its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for its development as a therapeutic candidate. These studies have employed advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to characterize the compound and its metabolites.
Despite these promising findings, challenges remain in optimizing the compound's bioavailability and minimizing off-target effects. Researchers are exploring structural modifications to enhance its selectivity and potency. Computational modeling and structure-activity relationship (SAR) studies are being utilized to guide these efforts. Additionally, collaborations between academic and industrial researchers are accelerating the translation of these findings into preclinical development.
In conclusion, N-Cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide represents a promising candidate for further investigation in drug discovery. Its unique chemical properties and biological activities warrant continued research to fully elucidate its therapeutic potential. Future studies should focus on addressing the current limitations and advancing the compound through the drug development pipeline.
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